2-(Tetrahydrofuran-3-yl)acetic acid
Description
Significance of Tetrahydrofuran-Containing Scaffolds in Organic Chemistry
The tetrahydrofuran (B95107) (THF) moiety is a prevalent structural motif found in a wide array of natural products and biologically active molecules. researchgate.netnih.gov As saturated oxygenated heterocycles, they are integral components of many medicinally relevant compounds, which has spurred significant interest in their synthesis. researchgate.netnih.gov The inclusion of a THF scaffold can impart desirable properties to a molecule, such as improved hydrophilicity and enhanced metabolic stability. researchgate.net
These five-membered cyclic ethers are key structural units in numerous synthetic drugs and are often used as mimetics of naturally occurring molecular fragments. researchgate.net The development of stereoselective methods for constructing substituted tetrahydrofurans is a major focus in organic synthesis, driven by the diverse biological activities associated with these compounds, including antitumor, antimicrobial, and antiprotozoal properties. nih.gov The versatility of the THF ring also allows it to be used as a synthetic intermediate that can undergo ring-opening or ring-expansion reactions to form other complex structures. researchgate.net
Overview of Acetic Acid Derivatives in Synthetic Methodologies
Acetic acid (CH₃COOH) is a fundamental building block in organic chemistry, serving as a precursor for a vast number of derivatives. sinotec.ae These derivatives, collectively known as acetyls, are formed by modifying the carboxyl functional group of acetic acid. sinotec.aeyoutube.com This typically involves replacing the hydroxyl (-OH) group with other functional groups, leading to a wide range of compounds with distinct chemical properties and applications. youtube.com
Common classes of acetic acid derivatives include:
Esters: Formed by replacing the hydroxyl group with an alkoxy group (-OR). They are widely used as solvents and in the formulation of flavorings and fragrances. sinotec.aeyoutube.com
Acyl Halides: Such as acetyl chloride, where the hydroxyl group is replaced by a halogen. These are highly reactive and serve as important intermediates for introducing the acetyl group into other molecules. youtube.com
Amides: Like acetamide, where the hydroxyl group is substituted with an amino group (-NH₂). Amides are crucial in biochemistry and material science. youtube.com
Acetic Anhydride (B1165640): Formed from the condensation of two acetic acid molecules, it is a key reagent in acetylation reactions, such as in the production of cellulose (B213188) acetate (B1210297) and aspirin. sinotec.aeyoutube.com
These derivatives are central to numerous industrial processes and synthetic organic chemistry, providing versatile intermediates and products for pharmaceuticals, polymers, textiles, and solvents. sinotec.aeroutledge.compageplace.de
Research Trajectories for 2-(Tetrahydrofuran-3-yl)acetic acid
Current research on this compound primarily focuses on its application as a versatile intermediate in the synthesis of more complex chemical entities, particularly within the pharmaceutical landscape. The compound's structure, which combines the features of a cyclic ether and a carboxylic acid, allows it to participate in a variety of chemical reactions.
Key research areas include:
Synthesis of Novel Pharmaceuticals: The compound serves as a starting material or intermediate in the creation of new drug candidates. Studies have shown that modifications to the tetrahydrofuran structure can enhance the antimicrobial and anticancer properties of resulting molecules.
Biochemical Probes: It is used in the study of biological systems, where the tetrahydrofuran ring can engage in hydrogen bonding and other non-covalent interactions with molecular targets like enzymes. The acetic acid portion affects the molecule's solubility and reactivity within a biological environment.
Development of Synthetic Methods: Research is ongoing to optimize the synthesis of this compound itself. Methods explored include the acid-catalyzed cyclization of precursors, which offers scalability, and microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. For instance, one microwave protocol reported an 85% conversion in just 10 minutes. Another approach involves the catalytic hydrogenation of biomass-derived feedstocks like furfural (B47365).
Pest Management: In a notable application, racemic mixtures containing related compounds have been found to attract certain species of wasps, suggesting potential use in the development of pest control strategies.
Spectroscopic Data Highlights
| Spectroscopy Type | Key Signals |
| ¹H NMR | Tetrahydrofuran ring protons typically appear at δ 1.5–2.5 ppm. The carboxylic acid proton signal is found further downfield, around δ 10–12 ppm. |
| ¹³C NMR | Spectroscopic data for related compounds like tetrahydrofuran-2-acetic acid ethyl ester show characteristic shifts for the carbons in the ring and the ester group. chemicalbook.com |
| IR Spectroscopy | Confirms the presence of the carboxylic acid functional group with a characteristic broad O-H stretch around 2500–3000 cm⁻¹ and a strong C=O stretch near 1700 cm⁻¹. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(oxolan-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWKBJIKVSXWDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401155 | |
| Record name | (Oxolan-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138498-97-2 | |
| Record name | Tetrahydro-3-furanacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138498-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Oxolan-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(oxolan-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 2 Tetrahydrofuran 3 Yl Acetic Acid
Advanced Synthetic Routes to 2-(Tetrahydrofuran-3-yl)acetic acid
The synthesis of this compound, a valuable building block in organic and pharmaceutical chemistry, can be achieved through several advanced strategic routes. These methods range from the cyclization of linear molecules to the modification of existing heterocyclic structures.
Cyclization Strategies from Acyclic Precursors
A primary approach to forming the tetrahydrofuran (B95107) ring involves the intramolecular cyclization of open-chain precursors. This strategy leverages the formation of a stable five-membered ether ring from a suitably functionalized aliphatic chain.
The acid-catalyzed cyclization of derivatives of 4-hydroxybutanoic acid is a direct method for synthesizing the tetrahydrofuran core. In a representative reaction, a precursor molecule is treated with a strong acid, which protonates the hydroxyl group, facilitating a nucleophilic attack by the carboxylate or a related functional group to close the ring. For instance, the use of trifluoroacetic acid (TFA) at room temperature can induce cyclization to yield the tetrahydrofuran ring while keeping the acetic acid side chain intact. The choice of acid catalyst significantly impacts the reaction's efficiency and the profile of byproducts formed.
Table 1: Comparison of Acid Catalysts for Cyclization
| Acid Catalyst | Temperature (°C) | Yield (%) | Notable Byproducts |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 25 | 78 | Minimal |
| Sulfuric Acid (H₂SO₄) | 50 | 65 | Sulfonated derivatives |
| Polyphosphoric Acid | 90 | 54 | Oligomerization products |
Data is adapted from studies on analogous tetrahydrofuran derivatives.
Furthermore, microwave-assisted synthesis has emerged as a method to accelerate these cyclization reactions. Subjecting a mixture of 4-hydroxybutanoic acid and acetic anhydride (B1165640) to microwave irradiation can dramatically reduce reaction times from hours to minutes and increase yields by minimizing thermal decomposition pathways. A comparison shows an 85% yield in 10 minutes with microwave heating, versus a 68% yield over 24 hours with conventional methods.
Approaches via Catalytic Hydrogenation of Furan (B31954) Derivatives
Catalytic hydrogenation of furan rings provides a robust pathway to tetrahydrofuran derivatives. This method is particularly relevant for sustainable chemistry, as the furan precursors can often be derived from biomass.
The process typically involves several steps:
Conversion of furfural (B47365) to a suitable intermediate like furfuryl alcohol.
Functionalization of the furan ring to introduce an acetic acid or precursor group at the 3-position.
Catalytic hydrogenation of the substituted furan to the corresponding tetrahydrofuran.
The hydrogenation step is critical and is often performed using noble metal catalysts such as palladium (Pd) or ruthenium (Ru) on a support like carbon (C) or titania (TiO₂). mdpi.comgoogle.comresearchgate.net The reaction conditions, including the choice of solvent, catalyst, temperature, and hydrogen pressure, are optimized to ensure complete saturation of the furan ring without causing undesired side reactions. mdpi.com For example, using water as a solvent in palladium-catalyzed hydrogenations has been shown to be important for achieving high conversion rates. google.com Photocatalytic methods using metal-loaded titanium(IV) oxide in alcohol suspensions have also been developed for the hydrogenation of furan to tetrahydrofuran without the need for high-pressure hydrogen gas. rsc.org
Table 2: Catalysts for Hydrogenation of Furan Derivatives
| Catalyst | Support | Key Features |
|---|---|---|
| Palladium (Pd) | Carbon (C) | High activity; selectivity can be tuned by particle size and support acidity. mdpi.com |
| Ruthenium (Ru) | MIL-101 (MOF) | Effective for selective conversion in aqueous media. researchgate.net |
| Platinum (Pt) | Porous TiO₂ | Used for ambient temperature hydrogenation reactions. google.com |
| Cobalt Disulfide (CoS₂) | None | Exhibits high yield in rearrangement-hydrodeoxygenation reactions. researchgate.net |
Ring-Opening Reactions of Tetrahydrofuran Precursors
An alternative synthetic strategy involves the modification of existing tetrahydrofuran structures through ring-opening reactions. Cyclic ethers like tetrahydrofuran can be cleaved under specific conditions to introduce new functional groups. For instance, treatment with acetic anhydride in the presence of an acid catalyst like sulfuric acid can open the tetrahydrofuran ring to yield diacetoxyalkanes. researchgate.net
While not a direct route to this compound, this principle can be applied to more complex, substituted tetrahydrofurans. A precursor with a functional group that can be converted into an acetic acid moiety might undergo a ring-opening and subsequent re-cyclization or functional group manipulation to arrive at the target compound. Cationic ring-opening of tetrahydrofuran, often initiated by strong Brønsted or Lewis acids in the presence of acetic anhydride, is another related process, though it is primarily used for polymerization. researchgate.netnih.gov The mechanism involves protonation of acetic anhydride, followed by a nucleophilic attack from the tetrahydrofuran's oxygen atom. nih.gov
Stereoselective Synthesis and Chiral Resolution of Enantiomers
The carbon atom at the 3-position of the tetrahydrofuran ring in this compound is a chiral center, meaning the compound exists as a pair of enantiomers (R and S). The synthesis of enantiomerically pure forms is crucial for pharmaceutical applications and is achieved through either stereoselective synthesis or chiral resolution of a racemic mixture. wikipedia.org
Stereoselective Synthesis: This approach aims to create a specific enantiomer directly. Methods include:
Oxonium-Prins Cyclization: This powerful strategy for forming cyclic ethers can be used for the stereocontrolled synthesis of 2,3-disubstituted tetrahydrofurans. imperial.ac.uk By using chiral catalysts or substrates, the cyclization can be directed to favor one enantiomer over the other. imperial.ac.uk
Asymmetric Cycloaddition: An iridium-catalyzed asymmetric [3 + 2] cycloaddition between carboxylic acids and vinylcyclopropanes has been reported for accessing highly enantioenriched tetrahydrofurans. acs.org This method relies on the in situ formation of mixed anhydrides to control reactivity and achieve high stereoselectivity. acs.org
Tandem Debenzylative Cyclization: Enantiopure 2,3,4-trisubstituted tetrahydrofurans can be synthesized from glycal-derived epoxy alcohols, establishing three contiguous stereocenters with high efficiency. rsc.org
Chiral Resolution: This is the most common method for separating a racemic mixture into its individual enantiomers. wikipedia.org
Diastereomeric Salt Formation: The racemic this compound is reacted with a single enantiomer of a chiral resolving agent, typically a chiral amine like (+)-cinchotoxine or an amino acid derivative. wikipedia.org This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. nii.ac.jp The differing solubilities allow for their separation by fractional crystallization. wikipedia.org Once separated, the desired diastereomeric salt is treated with an acid or base to remove the resolving agent, yielding the enantiomerically pure this compound.
Chiral Auxiliary Esterification: The racemic acid can be esterified with a chiral alcohol, such as L-(−)-menthol. beilstein-journals.orgbeilstein-journals.org This creates a mixture of diastereomeric esters, which can then be separated using chromatography. beilstein-journals.orgbeilstein-journals.org After separation, the ester is hydrolyzed to release the pure enantiomer of the acid. beilstein-journals.org This method has been successfully used for the enantiospecific synthesis of artificial glutamate (B1630785) analogs. beilstein-journals.org
Table 3: Common Chiral Resolution Techniques
| Technique | Description | Key Reagents/Materials |
|---|---|---|
| Diastereomeric Salt Crystallization | Forms diastereomeric salts with different solubilities for separation via crystallization. wikipedia.org | Chiral amines (e.g., brucine, cinchonidine), chiral acids (e.g., tartaric acid). wikipedia.orgnii.ac.jp |
| Chiral Auxiliary Method | Covalent derivatization with a chiral auxiliary to form separable diastereomers. beilstein-journals.orgbeilstein-journals.org | Chiral alcohols (e.g., L-(−)-menthol). beilstein-journals.orgbeilstein-journals.org |
| Chiral Column Chromatography | Direct separation of enantiomers on a stationary phase containing a chiral selector. wikipedia.org | Chiral stationary phases (e.g., cellulose (B213188) or amylose (B160209) derivatives). |
The absolute configuration of the separated enantiomers is often determined using techniques like X-ray crystallography or by comparing their optical rotation to known standards. nii.ac.jpnih.gov
Enantioselective C(sp³)-H Functionalization for Oxacycle Synthesis
The direct and selective functionalization of inert C(sp³)–H bonds represents a significant challenge in synthetic chemistry. nih.gov Recent advancements provide powerful tools for creating chiral molecules like this compound from simple hydrocarbon precursors. nih.govresearchgate.net One prominent strategy involves a dual-catalysis system merging photoredox catalysis with transition metal catalysis, such as nickel. researchgate.netorganic-chemistry.org
In this approach, a photocatalyst, upon light absorption, initiates a Hydrogen Atom Transfer (HAT) process, abstracting a hydrogen atom from the tetrahydrofuran ring to generate a carbon-centered radical. researchgate.net This radical is then captured by a chiral nickel catalyst, which facilitates an enantioselective cross-coupling reaction with a suitable partner to form a new C-C bond, ultimately leading to an enantiomerically enriched product. nih.govresearchgate.net This method is advantageous as it can be applied to undirected oxacycles, offering a direct pathway to high-value chiral building blocks from abundant feedstocks under mild conditions. nih.govorganic-chemistry.org
Key features of this methodology include:
Dual Catalysis: Combines a photocatalyst (e.g., a diaryl ketone) with a chiral transition metal complex (e.g., PHOX-nickel). organic-chemistry.org
Mechanism: Involves photocatalytic hydrogen atom transfer (HAT) to generate a radical, followed by enantioselective capture and cross-coupling by the chiral nickel catalyst. researchgate.net
Application: Enables the direct transformation of simple oxacycles into complex, enantiomerically enriched molecules. nih.gov
Theoretical and experimental studies have provided detailed insights into the reaction mechanism, confirming that enantioselectivity is controlled during the radical addition step to the chiral nickel complex. researchgate.netnih.gov
Resolution Techniques for Chiral Isomers
Since many synthetic routes yield a racemic mixture (a 50:50 mix of enantiomers), the separation, or resolution, of these isomers is crucial. libretexts.org For carboxylic acids like this compound, the most common and classical method of resolution is the formation of diastereomeric salts. libretexts.org
This process involves reacting the racemic carboxylic acid with a single, pure enantiomer of a chiral base. libretexts.org This reaction creates a mixture of two diastereomeric salts (e.g., (R)-acid•(R)-base and (S)-acid•(R)-base), which, unlike enantiomers, have different physical properties such as solubility. libretexts.orglibretexts.org This difference allows for their separation by techniques like fractional crystallization, where the less soluble diastereomer precipitates from the solution. google.comwikipedia.org After separation, the pure enantiomer of the carboxylic acid is recovered by treating the isolated diastereomeric salt with a strong acid. libretexts.org
| Resolving Agent (Chiral Base) | Type | Source/Origin |
|---|---|---|
| Brucine | Alkaloid | Natural (from Strychnos nux-vomica) libretexts.org |
| Strychnine | Alkaloid | Natural (from Strychnos nux-vomica) libretexts.org |
| Quinine | Alkaloid | Natural (from Cinchona bark) libretexts.org |
| 1-Phenylethylamine | Amine | Synthetic libretexts.orgwikipedia.org |
| (+)-Cinchotoxine | Alkaloid | Natural (from Cinchona bark) wikipedia.org |
One-Pot Synthetic Procedures for Analogues
One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency and resource conservation. For the synthesis of analogues of this compound, various one-pot strategies have been developed.
One such approach involves the synthesis of 2-aryltetrahydrofuran-2-ylphosphonic acids, which are structural analogues. This method starts from 4-chloro-1-aryl-1-butanones, which react with phosphorus trichloride (B1173362) and acetic acid in a one-pot procedure. nih.gov The reaction proceeds through an unexpected cyclization, driven by the anchimeric assistance of the phosphonic acid group, to yield the final cyclic product in good yields. nih.gov Another strategy, the redox-relay Heck reaction, allows for the synthesis of 3-substituted tetrahydrofurans. nih.gov In this process, aryl iodides are coupled with cis-2-butene-1,4-diol (B44940) to form a hemiacetal intermediate, which can be reduced in the same pot to afford the desired 3-substituted tetrahydrofuran analogue. nih.gov These methods demonstrate the power of one-pot reactions to rapidly build molecular complexity from simple starting materials.
Borrowing Hydrogen C-Alkylation Techniques
The "Borrowing Hydrogen" (BH) or "hydrogen autotransfer" methodology is a powerful and sustainable strategy for forming C-C bonds. rsc.orgacs.org This technique allows alcohols to be used as alkylating agents, providing a greener alternative to traditional methods that rely on pre-functionalized alkyl halides. acs.orgrsc.org
The process is typically catalyzed by transition metal complexes, often based on iridium or ruthenium. rsc.orgrsc.org The catalytic cycle involves three main steps:
Oxidation: The catalyst temporarily "borrows" hydrogen from the alcohol substrate (e.g., tetrahydrofuran-3-methanol), oxidizing it in situ to a reactive aldehyde or ketone. rsc.orgacs.org
Condensation: The intermediate aldehyde reacts with a carbon-based nucleophile (a pronucleophile) in a condensation reaction (e.g., aldol (B89426) or Knoevenagel), forming a new C-C bond and releasing water as the sole byproduct. rsc.org
Reduction: The catalyst returns the "borrowed" hydrogen to the newly formed intermediate, reducing the double bond and regenerating the catalyst to complete the cycle. rsc.org
This methodology has been successfully applied to the C-alkylation of ketones using challenging secondary saturated heterocyclic alcohols, demonstrating its utility in creating complex structures related to this compound. rsc.orgrsc.org The development of catalysts with high functional group tolerance has further expanded the scope of this efficient reaction. researchgate.net
Functional Group Transformations of this compound
The reactivity of this compound is primarily dictated by its two functional groups: the tetrahydrofuran ring and the carboxylic acid moiety.
Oxidation Reactions and Derived Products
The oxidation of this compound can target either the tetrahydrofuran ring or the side chain, depending on the reagents and conditions. Based on studies of tetrahydrofuran (THF) itself, the α-carbons (C2 and C5) adjacent to the ether oxygen are the most susceptible to oxidation. researchgate.net
Catalytic oxidation of THF using various systems, including those with oxygen or hydrogen peroxide, often leads to the formation of γ-butyrolactone. researchgate.netrsc.org The reaction is believed to proceed through an intermediate such as 2-hydroxytetrahydrofuran. rsc.org Therefore, it is plausible that the oxidation of this compound under similar conditions would primarily affect the THF ring, potentially leading to lactone-substituted acetic acid derivatives.
| Oxidizing Agent | Intermediate | Major Product Type | Reference |
|---|---|---|---|
| H₂O₂ / Iron-Clay Catalyst | 2-Hydroxytetrahydrofuran | γ-Butyrolactone | rsc.org |
| Bromate (in aqueous solution) | Not specified | γ-Butyrolactone | researchgate.net |
| Anodic Oxidation (Platinum anode) | 2-Hydroxytetrahydrofuran | 2-Hydroxytetrahydrofuran | researchgate.net |
Reduction Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is one of the more difficult functional groups to reduce. nih.gov Its reduction requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. libretexts.orglibretexts.org
The most common and effective reagent for the reduction of carboxylic acids to primary alcohols is lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgjove.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by a careful aqueous or acidic workup to protonate the resulting alkoxide and yield the final alcohol product. jove.comchemguide.co.uk During this transformation, this compound is converted into 2-(tetrahydrofuran-3-yl)ethanol. The reaction proceeds via an aldehyde intermediate, which is immediately reduced further and cannot be isolated. jove.comchemguide.co.uk
Alternative reagents for this transformation include borane (B79455) (BH₃) in THF, which offers the advantage of selectively reducing carboxylic acids in the presence of other reducible groups like ketones. jove.com More recently, catalytic methods using earth-abundant metals, such as manganese-catalyzed hydrosilylation, have been developed as milder alternatives to traditional hydride reagents. nih.gov
| Reagent | Abbreviation | Product | Notes |
|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | Primary Alcohol | Strong, non-selective reducing agent. Requires anhydrous conditions. libretexts.orglibretexts.org |
| Borane Tetrahydrofuran Complex | BH₃·THF | Primary Alcohol | Chemoselective; does not reduce some other functional groups. jove.com |
| Sodium Borohydride | NaBH₄ | No Reaction | Not strong enough to reduce carboxylic acids. libretexts.orglibretexts.org |
| [MnBr(CO)₅] / PhSiH₃ | - | Primary Alcohol | Catalytic method using an earth-abundant metal. nih.gov |
Substitution Reactions on the Tetrahydrofuran Ring
The tetrahydrofuran (THF) ring of this compound is a key structural feature that can undergo substitution reactions, allowing for the introduction of various functional groups. These reactions are crucial for modifying the molecule's properties and for synthesizing more complex derivatives. The stability of the five-membered cyclic ether can be influenced by the reaction conditions, particularly the presence of Lewis acids, which can induce charge redistribution and activate the C-O bond for nucleophilic attack and potential ring-opening. researchgate.net
Strategic placement of substituents on the furan ring of precursors is critical for controlling cyclization efficiency. For instance, introducing a methyl group at the 5-position can block dimerization pathways and direct cyclization to the desired 3-position, leading to significantly higher yields.
Derivatization Strategies for Ester and Amide Formation
The carboxylic acid moiety of this compound is a versatile functional group that readily undergoes derivatization to form esters and amides. research-solution.com These transformations are fundamental in medicinal chemistry and materials science for creating compounds with tailored biological activities and physical properties.
Esterification of this compound is a common and important transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a frequently employed method. ucalgary.ca To drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. ucalgary.camasterorganicchemistry.com The reactivity of the alcohol follows the order: primary > secondary > tertiary, due to steric hindrance. ucalgary.ca
Alternative methods for ester synthesis include reacting the corresponding acyl halide or anhydride with an alcohol in the presence of a weak base. ucalgary.ca For instance, the reaction of tetrahydrofuran-2-carbonyl chloride with ethyl triphenylphosphoranylidene acetate (B1210297) in the presence of triethylamine (B128534) yields the corresponding ester.
Table 1: Examples of Esterification Reactions
| Carboxylic Acid Derivative | Reagent | Product | Reference |
|---|---|---|---|
| This compound | Ethanol, H⁺ catalyst | Ethyl 2-(tetrahydrofuran-3-yl)acetate | ucalgary.camasterorganicchemistry.com |
| Tetrahydrofuran-2-carbonyl chloride | Ethyl triphenylphosphoranylidene acetate, Triethylamine | Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate |
This table provides illustrative examples of esterification reactions involving tetrahydrofuran and related acetic acid derivatives.
Amide synthesis from this compound is another critical derivatization strategy. Amides are typically formed by the condensation of the carboxylic acid with an amine. ucl.ac.uk This reaction often requires the use of coupling reagents to activate the carboxylic acid and facilitate the formation of the amide bond. ucl.ac.ukresearchgate.net Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.govfishersci.co.uk
The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) being frequently used. ucl.ac.ukfishersci.co.uk The reaction conditions, including the base and temperature, are optimized to ensure high yields and minimize side reactions. fishersci.co.uk
Table 2: Common Reagents for Amidation
| Coupling Reagent | Additive | Base | Solvent | Reference |
|---|---|---|---|---|
| EDC | HOBt | DIEA, TEA | DMF | fishersci.co.uk |
| DCC | HOSu | - | THF | researchgate.net |
| HATU | - | DIEA, TEA | DMF | fishersci.co.uk |
This table summarizes common reagents and conditions used for the amidation of carboxylic acids.
While direct Knoevenagel condensation with this compound itself is not the primary focus, derivatives of acetic acid can participate in such reactions. The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with a carbonyl group, typically an aldehyde or ketone, in the presence of a basic catalyst. acs.org Derivatives of this compound, such as its corresponding esters or other activated forms, could potentially be used as the active methylene component in these carbon-carbon bond-forming reactions. For instance, the condensation of ethyl acetoacetate (B1235776) with tetrahydrofuran-2-carbaldehyde (B1329454) is a related transformation. The reaction often utilizes a base like sodium ethoxide and is carried out under reflux conditions.
Control and Optimization of Reaction Conditions
The stability of the tetrahydrofuran ring is paramount during chemical transformations of this compound. The five-membered ether is susceptible to ring-opening under certain conditions, particularly in the presence of strong acids. Therefore, careful control of pH is essential.
For functionalization reactions, maintaining mildly acidic conditions, in the pH range of 4-6, is often recommended to stabilize the ring. Strong acids like sulfuric acid should be avoided as they can promote ring cleavage. In a non-aqueous context, tetrahydrofuran acts as a Lewis base. quora.com The stability of the ring can also be influenced by temperature, with temperatures below 100°C being preferable to minimize decomposition. The use of protecting groups for the carboxylic acid functionality, such as tert-butyl or benzyl (B1604629) esters, can also help to prevent unwanted side reactions and protect the integrity of the tetrahydrofuran ring during derivatization.
Catalyst Selection and Reaction Efficiency
The synthesis of this compound can be achieved through various synthetic methodologies, with the choice of catalyst playing a crucial role in determining the reaction's efficiency, yield, and stereoselectivity. The primary route to this compound involves the catalytic hydrogenation of a furan precursor, specifically 2-(furan-3-yl)acetic acid. The selection of an appropriate catalyst and reaction conditions is paramount for achieving high conversion and selectivity.
One of the key transformations is the hydrogenation of the furan ring. Research into the hydrogenation of similar furan carboxylic acids, such as 2-furoic acid, provides valuable insights into catalyst performance. A comparative study on the hydrogenation of 2-furoic acid to tetrahydro-2-furoic acid evaluated several noble metal catalysts. Under 30 bar of hydrogen pressure at 40°C, catalysts such as Rh/Al₂O₃, Ru/C, and Pd(OH)₂/C were tested, demonstrating conversions ranging from 76% to 100%. researchgate.net Simple palladium catalysts have been shown to be effective for the carbon-carbon double bond hydrogenation in furan rings, leading to the corresponding tetrahydrofuran derivatives with high selectivity. researchgate.net
For the asymmetric hydrogenation of furan carboxylic acids, a cinchonidine-modified 5 wt% Pd/Al₂O₃ catalyst has been utilized. This approach led to the synthesis of (S)-tetrahydrofuran-2-carboxylic acid with a 95% yield and a 32% enantiomeric excess (ee) after 4 hours at room temperature and 30 bar of hydrogen pressure. researchgate.net While this demonstrates the potential for enantioselective synthesis, the enantiomeric excess was lower for methylfuran carboxylic acids. researchgate.net
In the context of upgrading bio-oils, which often contain furan derivatives and acetic acid, bifunctional catalysts are of interest. For the one-step hydrogenation-esterification of furfural and acetic acid, a 5% Pd/Al₂(SiO₃)₃ catalyst has shown the best performance among the tested bifunctional catalysts. rsc.org
The nature of the catalyst support also significantly influences the reaction pathways. In the aqueous-phase hydrogenation of furfural, carbon-supported palladium catalysts were found to be the most active. researchgate.net Specifically, catalysts on carbon nanoglobules were selective towards 4-oxopentanal, while those on carbon nanotubes primarily yielded cyclopentanone. researchgate.net Palladium catalysts on oxide supports like γ-Al₂O₃ showed lower activity. researchgate.net
The table below summarizes the performance of different catalysts in the hydrogenation of furan derivatives, providing an indication of their potential efficiency for the synthesis of this compound.
| Catalyst | Substrate | Product | Conversion (%) | Yield (%) | Enantiomeric Excess (ee %) | Reaction Conditions | Reference |
| Rh/Al₂O₃ | 2-Furoic Acid | Tetrahydro-2-furoic acid | 76-100 | - | - | 30 bar H₂, 40°C | researchgate.net |
| Ru/C | 2-Furoic Acid | Tetrahydro-2-furoic acid | 76-100 | - | - | 30 bar H₂, 40°C | researchgate.net |
| Pd(OH)₂/C | 2-Furoic Acid | Tetrahydro-2-furoic acid | 76-100 | - | - | 30 bar H₂, 40°C | researchgate.net |
| 5 wt% Pd/Al₂O₃ (cinchonidine modified) | Furan Carboxylic Acids | (S)-Tetrahydrofuran-2-carboxylic acid | - | 95 | 32 | Room temp, 30 bar H₂, 4h | researchgate.net |
| 5%Pd/Al₂(SiO₃)₃ | Furfural and Acetic Acid | Furfuryl alcohol and its ester | 56.9 | 66.4 (selectivity to desired products) | - | - | rsc.org |
It is important to note that while these findings for related furan compounds are indicative, the optimal catalyst and conditions for the specific synthesis of this compound may vary. Further research directly targeting this molecule is necessary to establish the most efficient catalytic system.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of "2-(Tetrahydrofuran-3-yl)acetic acid." By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments that provide crucial information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
In the ¹H NMR spectrum of "this compound," distinct signals corresponding to the different protons are observed. The chemical shifts (δ) are influenced by the electron density around each proton. For instance, the protons on the carbon adjacent to the carboxylic acid group are expected to appear at a different chemical shift compared to the protons of the tetrahydrofuran (B95107) ring.
The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in "this compound" gives rise to a separate signal, with its chemical shift indicating its electronic environment. The carbonyl carbon of the acetic acid moiety, for example, would appear at a characteristically downfield position.
| ¹H NMR Data | ¹³C NMR Data |
| Chemical Shift (ppm) | Assignment |
| ~12.0 | COOH |
| ~3.8-3.4 | O-CH ₂ (THF Ring) |
| ~2.5 | CH (THF Ring) |
| ~2.4 | CH ₂ (Acetic Acid) |
| ~2.0-1.6 | CH ₂ (THF Ring) |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
To further refine the structural assignment, a variety of two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between different nuclei, providing a more complete picture of the molecular connectivity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For "this compound," COSY would show correlations between the protons within the tetrahydrofuran ring and between the methine proton of the ring and the adjacent methylene (B1212753) protons of the acetic acid side chain.
HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded carbon and hydrogen atoms. An HSQC or HMQC spectrum of "this compound" would link each proton signal to its corresponding carbon signal, confirming the C-H attachments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between carbon and hydrogen atoms, typically over two or three bonds. HMBC is invaluable for piecing together the molecular fragments. For example, it would show a correlation between the carbonyl carbon of the acetic acid group and the protons of the adjacent methylene group, as well as the methine proton on the tetrahydrofuran ring.
In certain research contexts, isotopic labeling can be a powerful tool to trace metabolic pathways or to simplify complex NMR spectra. For "this compound," specific atoms could be replaced with their heavier isotopes, such as ¹³C or Deuterium (²H). For instance, synthesizing the molecule with a ¹³C-labeled carbonyl group would enhance the signal of this carbon in the ¹³C NMR spectrum, which can be useful in mechanistic studies. While specific examples in the literature for this exact compound are not prevalent, this remains a viable and informative technique in organic chemistry. google.com
The relative stereochemistry of substituents on the tetrahydrofuran ring can be determined by analyzing the coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum. The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By carefully measuring these J-values, the cis or trans relationship of the acetic acid side chain relative to other positions on the ring can be established. google.com This is particularly important for distinguishing between different stereoisomers of the molecule.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of "this compound" and to gain insights into its structure through analysis of its fragmentation patterns.
Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that combine a separation method with mass analysis.
LC-MS: This is a widely used technique for the analysis of "this compound." The compound is first passed through a liquid chromatography column to separate it from any impurities. The eluent is then introduced into the mass spectrometer, where the molecule is ionized and its mass-to-charge ratio (m/z) is measured. Electrospray ionization (ESI) is a common ionization method for this type of compound, often showing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. google.com
GC-MS: For GC-MS analysis, "this compound" would typically need to be derivatized to increase its volatility. This could involve converting the carboxylic acid to an ester, for example. The derivatized compound is then separated by gas chromatography and analyzed by mass spectrometry. The resulting mass spectrum would show the molecular ion peak of the derivative and a characteristic fragmentation pattern that can be used for identification.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is an indispensable tool for separating components of a mixture and assessing the purity of chemical compounds like "this compound."
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of "this compound." A common approach involves reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture. For acidic compounds, the mobile phase is often acidified to suppress the ionization of the carboxylic acid group, ensuring good peak shape and reproducible retention times. The use of a trifluoroacetic acid (TFA)-modified mobile phase is a standard practice for this purpose. Detection is typically performed using an ultraviolet (UV) detector set at a wavelength where the analyte absorbs, such as 210–220 nm.
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times, making it a powerful tool for high-throughput purity screening. nih.gov
Table 2: Typical HPLC/UPLC Parameters for Analysis
| Parameter | Specification | Purpose |
| Column | Reverse-Phase (e.g., C18, PFPP) | Separation based on hydrophobicity. nih.gov |
| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., 0.1% TFA, Acetic Acid) | Elutes the compound from the column; acid suppresses ionization. nih.govnih.gov |
| Detection | UV Spectrophotometry (e.g., 210-220 nm) | Quantifies the analyte based on its absorption of UV light. |
| Flow Rate | ~0.5-1.0 mL/min (HPLC), ~0.2-0.5 mL/min (UPLC) | Controls the speed of the separation process. |
| Temperature | Ambient or controlled (e.g., 30-40 °C) | Ensures reproducible retention times. |
Gas Chromatography (GC) is another effective technique for the analysis of volatile and thermally stable compounds. diva-portal.org For short-chain carboxylic acids like "this compound," direct analysis by GC can be challenging due to their polarity and potential for thermal degradation. However, the use of specialized polar capillary columns, such as those with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX), is effective for analyzing such acids. diva-portal.orgresearchgate.net
To overcome issues with volatility and peak tailing, derivatization is a common strategy. The carboxylic acid group can be converted into a less polar, more volatile ester (e.g., a methyl or silyl (B83357) ester), which improves its chromatographic behavior. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) is commonly used for detection. diva-portal.org
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight and molecular weight distribution of polymers. specificpolymers.com The technique separates polymer molecules based on their size, or more precisely, their hydrodynamic volume in solution. paint.org The sample is passed through a column packed with porous gel; larger molecules cannot enter the pores and thus elute first, while smaller molecules penetrate the pores to varying degrees and have a longer path, causing them to elute later. paint.org
For polymers derived from "this compound," SEC is a critical characterization tool. Tetrahydrofuran (THF) is a common and effective solvent for dissolving a wide range of polymers for SEC analysis, making this technique particularly suitable for these materials. specificpolymers.comresearchgate.net By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene or PMMA), the molecular weight distribution of the unknown polymer can be determined. specificpolymers.com
Table 3: Parameters Determined by Size Exclusion Chromatography (SEC/GPC)
| Parameter | Symbol | Description |
| Number-Average Molecular Weight | Mn | Provides the average molecular weight based on the number of polymer chains. specificpolymers.com |
| Weight-Average Molecular Weight | Mw | Provides a molecular weight average biased towards heavier chains. specificpolymers.com |
| Z-Average Molecular Weight | Mz | A higher-order average that is even more sensitive to high molecular weight chains. |
| Dispersity Index | Đ | The ratio Mw/Mn, which describes the breadth of the molecular weight distribution. specificpolymers.com |
Infrared (IR) and Other Spectroscopic Methods
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum that serves as a molecular "fingerprint."
For "this compound," the FT-IR spectrum provides clear evidence of its key structural features. The presence of the carboxylic acid is confirmed by two distinct absorptions: a very broad O-H stretching band typically found in the 2500–3300 cm⁻¹ region and a strong, sharp C=O (carbonyl) stretching band around 1700 cm⁻¹. scribd.com The tetrahydrofuran ring is identified by C-H stretching vibrations around 2850-3000 cm⁻¹ and the characteristic C-O-C (ether) stretching band. researchgate.net
Table 4: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 2500–3300 (broad) | O–H stretch | Carboxylic Acid |
| 2850–3000 | C–H stretch | Alkane (in THF ring) |
| ~1700 (strong, sharp) | C=O stretch | Carboxylic Acid |
| 1050-1150 | C–O stretch | Ether (in THF ring) |
X-ray Diffraction for Solid-State Structure Determination
For analogous compounds, such as derivatives of benzofuran, X-ray crystallography has been instrumental in revealing key structural features, including the formation of stable dimers through hydrogen bonding. However, it has been suggested that for tetrahydrofuran-acetic acids, steric constraints may make such dimerization less favorable.
A search of crystallographic databases and scientific literature did not yield a specific crystallographic information file (CIF) or detailed structural report for this compound. The table below is a template illustrating the type of data that would be obtained from such an analysis.
Table 1: Hypothetical X-ray Diffraction Data for this compound (Note: The following data is for illustrative purposes only and does not represent actual experimental findings for the specified compound.)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| α (°) | 90 |
| β (°) | - |
| γ (°) | 90 |
| Volume (ų) | - |
| Z | 4 |
| Calculated Density (g/cm³) | - |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula to confirm its purity and elemental composition.
For this compound, with a molecular formula of C₆H₁₀O₃, the theoretical elemental composition can be calculated. However, specific experimental data from a published analysis could not be located. The table below presents the theoretical values and provides a template for comparison with experimental results.
Table 2: Elemental Analysis Data for this compound (C₆H₁₀O₃)
| Element | Theoretical (%) | Found (%) |
|---|---|---|
| Carbon (C) | 55.37 | - |
| Hydrogen (H) | 7.74 | - |
| Oxygen (O) | 36.88 | - |
Applications in Advanced Materials and Polymer Science
2-(Tetrahydrofuran-3-yl)acetic acid as a Building Block in Polymer Synthesis
The bifunctional nature of this compound, possessing both a hydrophilic ether linkage and a reactive carboxylic acid, makes it a candidate as a monomer or a modifying agent in polymer synthesis. The carboxylic acid group can participate in various polymerization reactions, such as polycondensation and polyesterification, while the tetrahydrofuran (B95107) ring can influence the physical and chemical properties of the resulting polymer, such as solubility, thermal stability, and polarity.
The incorporation of this compound into polymer backbones can impart specific functionalities. The tetrahydrofuran moiety can enhance the polymer's affinity for polar solvents and its ability to engage in hydrogen bonding. This can be particularly useful in applications requiring biocompatibility or specific interactions with other molecules. Although direct examples of polymerization of this specific monomer are not extensively detailed in current literature, the principles of polyesterification suggest its viability. For instance, it could be copolymerized with diols to create polyesters with pendant tetrahydrofuran groups. These functional groups could then serve as sites for further chemical modifications, allowing for the tailoring of the polymer's properties for specific applications.
| Property | Value | Source |
| Molecular Formula | C6H10O3 | lookchem.com |
| Molecular Weight | 130.14 g/mol | lookchem.com |
| Boiling Point | 271.373 °C at 760 mmHg | lookchem.com |
| Density | 1.162 g/cm³ | lookchem.com |
| pKa | 4.58 ± 0.10 | lookchem.com |
Porous organic polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and robust framework. uva.es These properties make them suitable for a wide range of applications, including gas storage, separation, and catalysis. uva.es The synthesis of POPs often involves the polymerization of rigid, multifunctional monomers.
While the direct use of this compound in the synthesis of POPs is not prominently documented, its structure suggests potential as a co-monomer. The carboxylic acid group could be utilized in condensation reactions with multifunctional amines or alcohols to form a porous network. The incorporation of the flexible tetrahydrofuran ring could influence the porosity and surface properties of the resulting POP. For instance, the ether oxygen could act as a coordination site for metal ions, leading to the development of functionalized POPs for catalytic applications. uva.es
| Feature | Potential Contribution of this compound |
| Porosity | The flexible tetrahydrofuran group could introduce microporosity. |
| Surface Functionality | The ether oxygen could serve as a metal coordination site. |
| Framework Polarity | The hydrophilic nature of the tetrahydrofuran ring would increase the polarity of the polymer framework. |
Telechelic polymers are macromolecules that possess reactive functional groups at their chain ends. rsc.org These end groups allow for further chemical reactions, such as chain extension or grafting, to create more complex polymer architectures like block copolymers. Poly(ethylene oxide) (PEO) is a widely used polymer in biomedical applications due to its biocompatibility and water solubility.
The synthesis of telechelic PEO often involves the use of functional initiators or terminating agents. While there is no specific literature detailing the use of this compound for this purpose, carboxylic acid derivatives are commonly employed to introduce functional end groups onto PEO chains. For example, a derivative of this compound could potentially be used to initiate the ring-opening polymerization of ethylene oxide, resulting in a PEO chain with a terminal tetrahydrofuran acetic acid group. This functionalized PEO could then be used in the synthesis of block copolymers or for conjugation to biological molecules.
Role in the Production of Specialized Industrial Chemicals
As a versatile chemical intermediate, this compound serves as a starting material for the synthesis of a variety of more complex molecules. Its functional groups can be independently modified to create a range of derivatives with specific properties for various industrial applications. For instance, the carboxylic acid can be converted into esters, amides, or acid chlorides, which are themselves valuable intermediates in organic synthesis. The tetrahydrofuran ring can also undergo ring-opening reactions to yield linear diol derivatives.
While the specific industrial chemicals produced from this compound are not extensively cataloged in public literature, its structural motifs are found in various biologically active molecules and specialty polymers. Its derivatives could potentially find use as plasticizers, solvents, or precursors to agrochemicals and pharmaceuticals. The production of tetrahydrofuran and its derivatives is a significant part of the chemical industry, with applications ranging from solvents to the synthesis of elastic fibers. google.comgoogle.com
Biological and Medicinal Chemistry Applications of 2 Tetrahydrofuran 3 Yl Acetic Acid Derivatives
Utilization as Chemical Scaffolds in Drug Discovery
The 2-(tetrahydrofuran-3-yl)acetic acid moiety is a valuable building block in pharmaceutical chemistry. Its structure, which combines a cyclic ether (tetrahydrofuran, THF) with a carboxylic acid side chain, offers a unique three-dimensional framework that is attractive for drug design. The THF ring is a prevalent motif in numerous biologically active natural products and synthetic molecules. nih.govresearchgate.net In medicinal chemistry, the incorporation of saturated heterocycles like THF is a strategic approach to modulate physicochemical properties such as lipophilicity, polarity, and metabolic stability, thereby improving the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.
The THF scaffold can engage in crucial interactions with biological targets, such as hydrogen bonding via its ether oxygen, which can enhance binding affinity and selectivity. nih.gov The acetic acid portion provides a handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives, including esters and amides. This versatility enables the creation of large compound libraries for high-throughput screening, accelerating the discovery of new drug leads. Researchers have successfully incorporated THF derivatives into various therapeutic agents, demonstrating the utility of this scaffold in targeting a range of diseases. nih.gov For instance, the THF ring is a key component in the design of potent HIV protease inhibitors, where it interacts with the enzyme's active site. nih.govrsc.orgnih.gov
Evaluation of Biological Activities of Derivatives
Derivatives of this compound have been investigated for a multitude of biological activities, underscoring the broad therapeutic potential of this chemical class.
Antimicrobial Efficacy
The tetrahydrofuran (B95107) ring is a structural component of various natural and synthetic compounds exhibiting antimicrobial properties. While direct studies on this compound derivatives are limited, related furan (B31954) and tetrahydrofuran structures have shown notable efficacy against microbial pathogens.
For example, two new tetrahydrofuran derivatives, Aspericacid A and Aspericacid B, were isolated from a marine sponge-associated fungus. nih.gov Aspericacid A, which features a 2,5-disubstituted tetrahydrofuran ring linked to an unsaturated fatty acid, displayed in vitro antifungal activity. nih.gov Similarly, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated good antimicrobial activity against the yeast-like fungi Candida albicans and also showed inhibitory effects against bacteria such as Escherichia coli and Staphylococcus aureus. nih.gov These findings suggest that modifying the this compound scaffold could yield novel antimicrobial agents.
Table 1: Antimicrobial Activity of Selected Furan/Tetrahydrofuran Derivatives This table is interactive. Users can sort columns by clicking on the headers.
| Compound/Derivative | Organism(s) | Activity (MIC) |
|---|---|---|
| Aspericacid A | Fungi | 50 µg/mL |
| Aspericacid B | Fungi | 128 µg/mL |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans, Escherichia coli, Staphylococcus aureus | Active at 64 µg/mL |
MIC: Minimum Inhibitory Concentration
Anticancer and Antiproliferative Potentials
The tetrahydrofuran motif is present in a number of natural products known for their potent anticancer and antiproliferative activities. researchgate.net Annonaceous acetogenins, for instance, are a class of compounds containing THF rings that exhibit strong toxicity against various cancer cell lines. researchgate.net
Research into synthetic derivatives has also shown promise. A study on 2-arylbenzoxazole acetic acid derivatives found that the presence of an acetic acid group on the benzoxazole nucleus enhanced cytotoxic activity against breast cancer (MCF-7) and human colon cancer (HCT-116) cell lines. core.ac.uk Specifically, compounds like 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid and 2-(4-methoxyphenyl)benzoxazol-5-acetic acid were identified as promising cytotoxic agents against the MCF-7 cell line. core.ac.uk Furthermore, new sugar hydrazones incorporating a furan ring system have been synthesized and evaluated for their anticancer activity against human liver carcinoma cells (HepG-2). Several of these compounds revealed high activity, with IC₅₀ values comparable to the reference drug doxorubicin. jst.go.jpnih.gov Although not direct derivatives, these examples highlight the potential of developing this compound-based compounds as novel anticancer agents.
Table 2: Antiproliferative Activity of Selected Acetic Acid and Furan Derivatives This table is interactive. Users can sort columns by clicking on the headers.
| Compound/Derivative Class | Cell Line(s) | Activity (IC₅₀) |
|---|---|---|
| 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 | Promising cytotoxicity |
| 2-(4-methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 | Promising cytotoxicity |
| Furan-containing sugar hydrazones (e.g., Compounds 3, 12, 14) | HepG-2 | Near doxorubicin levels |
IC₅₀: Half-maximal inhibitory concentration
Enzyme Inhibition Studies
Derivatives containing the tetrahydrofuran scaffold have been extensively studied as enzyme inhibitors, with notable success in the development of HIV-1 protease inhibitors. The THF moiety can form critical hydrogen bonds and van der Waals interactions within the S2 subsite of the HIV-1 protease active site. rsc.orgnih.gov
The design of nonpeptide HIV-1 protease inhibitors often incorporates functionalized tetrahydrofuran derivatives as P2 ligands. For example, a tricyclic tetrahydrofuran derivative demonstrated improved binding and antiviral properties compared to the established drug Darunavir. nih.gov Structure-activity relationship (SAR) studies have explored various substitutions on the THF ring to optimize interactions with the enzyme backbone, leading to inhibitors with potent enzymatic activity in the picomolar to nanomolar range. nih.gov
Table 3: Enzyme Inhibitory Activity of Selected Tetrahydrofuran Derivatives against HIV-1 Protease This table is interactive. Users can sort columns by clicking on the headers.
| Compound/Derivative | Target Enzyme | Activity (Kᵢ / IC₅₀) |
|---|---|---|
| Tris-THF derivative (syn-anti-syn) | HIV-1 Protease | Tenfold more potent than syn-syn-syn equivalent |
| GRL-0355 (bis-THF urethane derivative) | HIV-1 Protease | Kᵢ = 5.2 pM |
| Pyrrolinone-based inhibitor (with P₂' benzylic carbamate) | HIV-1 Protease | Subnanomolar inhibitory activity |
Kᵢ: Inhibition constant; IC₅₀: Half-maximal inhibitory concentration
Anti-inflammatory and Analgesic Properties (of related aryl propionic acid derivatives)
Aryl propionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.comresearchgate.net While research specifically on this compound derivatives for these properties is not extensive, the broader class of propionic acid derivatives serves as a strong precedent. For instance, a study on non-carboxylic analogues of aryl propionic acid, such as thiourea derivatives of 6-methoxy naphthalene, demonstrated promising anti-inflammatory, analgesic, and antipyretic activities, with some compounds exceeding the efficacy of the standard drug naproxen in a carrageenan-induced rat paw edema model. nih.gov
Another related study on 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) showed significant local analgesic and anti-inflammatory activity after oral administration in mice. nih.gov These findings indicate that the propionic acid moiety is a key pharmacophore for anti-inflammatory and analgesic effects, suggesting that derivatives of this compound could be promising candidates for development in this therapeutic area.
Antidiabetic Activity of Thiazolidinone Derivatives
Thiazolidinones, particularly thiazolidine-2,4-diones, are a class of oral antidiabetic agents used for the treatment of type 2 diabetes. ijrpr.comnih.gov These compounds act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which improves insulin sensitivity. ijrpr.com The synthesis of thiazolidinones typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (like thiazolidine-2,4-dione) or a three-component reaction of an amine, an aldehyde/ketone, and thioglycolic acid. nih.gov
Given that this compound can be converted to corresponding aldehydes or ketones, it serves as a potential precursor for the synthesis of novel thiazolidinone derivatives. The incorporation of the tetrahydrofuran ring could modulate the pharmacological profile of the resulting thiazolidinone. Studies on various novel thiazolidinone derivatives have shown potent antidiabetic activity in vitro and in vivo, often comparable to standard drugs like pioglitazone. ijrpr.comnih.gov This provides a strong rationale for synthesizing and evaluating thiazolidinone derivatives of this compound as potential new treatments for diabetes. ijrpr.com
Agonistic Activity for Specific Receptors (e.g., S1P1 receptor by related tetrahydrocyclopenta[b]indole derivatives)
Derivatives of this compound have been investigated for their potential to modulate the activity of various biological receptors. A notable area of research has been the development of agonists for the sphingosine-1-phosphate receptor 1 (S1P1). While direct studies on tetrahydrocyclopenta[b]indole derivatives of this compound are not extensively documented in publicly available literature, research on related indole structures, such as indole-propionic acid derivatives, has demonstrated potent agonistic activity at the S1P1 receptor. nih.gov
S1P1 is a G protein-coupled receptor that plays a crucial role in the regulation of the immune system, particularly in the trafficking of lymphocytes from lymph nodes to the peripheral circulation. mdpi.com Agonism at the S1P1 receptor leads to its internalization, which in turn sequesters lymphocytes in the lymph nodes, producing a peripheral lymphopenic effect. mdpi.com This mechanism is a key therapeutic strategy in the management of autoimmune diseases like multiple sclerosis.
A systematic structure-activity relationship (SAR) study of indole-propionic acid derivatives revealed that optimized compounds can act as potent and selective S1P1 agonists, while sparing the S1P3 receptor, which is associated with certain side effects. nih.gov An optimized agonist from this class demonstrated the ability to induce a reduction in peripheral blood lymphocytes in vivo and showed significant efficacy in a mouse model of experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis. nih.gov These findings suggest that the indole scaffold, when appropriately substituted, is a promising pharmacophore for the development of S1P1 receptor agonists. The tetrahydrofuran moiety, while not present in the studied indole-propionic acids, could be incorporated to modulate physicochemical properties such as solubility and metabolic stability, potentially leading to improved pharmacokinetic profiles.
Mechanisms of Action and Molecular Interactions
The biological activity of derivatives of this compound is underpinned by their specific molecular interactions with biological targets and the influence of their physicochemical properties in a biological environment.
Hydrogen Bonding Interactions with Biological Targets
The tetrahydrofuran ring and the carboxylic acid group of this compound are both capable of forming hydrogen bonds, which are crucial for the recognition and binding of ligands to biological macromolecules such as proteins. The oxygen atom of the tetrahydrofuran ring can act as a hydrogen bond acceptor. Studies have shown that tetrahydrofuran can form hydrogen bonds with amino acid residues, for instance, with the N-H and C-H groups of glycine. pnas.org In the context of a protein's active site, the tetrahydrofuran moiety can engage in a network of hydrogen-bonding interactions, contributing to the binding affinity and specificity of the molecule. nih.gov
The carboxylic acid group is a versatile hydrogen bond donor and acceptor. The hydroxyl group can donate a hydrogen bond, while the carbonyl oxygen can accept one. These interactions are fundamental to the binding of many carboxylic acid-containing drugs to their protein targets. scispace.com For example, the carboxylate group can form strong ionic and hydrogen bonding interactions with positively charged amino acid residues like lysine or with neutral polar residues such as serine in the active site of an enzyme. monash.edu
Influence of Acetic Acid Moiety Ionization on Reactivity in Biological Systems
The acetic acid moiety of this compound is a weak acid and will exist in both its protonated (neutral) and deprotonated (anionic carboxylate) forms at physiological pH. The ionization state of this group significantly influences the molecule's solubility, ability to cross biological membranes, and its interaction with biological targets. cutm.ac.inwiley-vch.de
Generally, the neutral, protonated form is more lipophilic and can more readily cross cell membranes. cutm.ac.in In contrast, the ionized carboxylate form is more water-soluble and plays a critical role in forming strong electrostatic interactions and salt bridges with positively charged residues in a protein's binding site. scispace.comresearchgate.net The pKa of the carboxylic acid, which determines the ratio of the ionized to the un-ionized form at a given pH, is therefore a key determinant of the compound's pharmacokinetic and pharmacodynamic properties. monash.edu The local microenvironment of a protein's active site can also influence the ionization state of the carboxylic acid, potentially stabilizing one form over the other to facilitate binding. pnas.org
Modulating Biological Activity via Competitive Inhibition
Derivatives of this compound have the potential to act as competitive inhibitors of enzymes. Competitive inhibition occurs when a molecule structurally similar to the enzyme's natural substrate binds to the active site, thereby preventing the substrate from binding and inhibiting the enzyme's catalytic activity. libretexts.org The inhibitor's effectiveness is dependent on its affinity for the active site and its concentration relative to the substrate. libretexts.org
Molecules containing a tetrahydrofuran ring and a carboxylic acid moiety can mimic the structure of natural substrates for various enzymes. The tetrahydrofuran ring can provide the necessary steric bulk and hydrophobic interactions to fit into the active site, while the carboxylic acid can engage in key binding interactions, such as hydrogen bonds or ionic interactions, that are also formed by the natural substrate. For example, tetrahydrofuran carboxylic acid derivatives have been explored as potential competitive inhibitors for enzymes involved in metabolic pathways.
Structure-Activity Relationship (SAR) Studies of Derivatives
The biological activity of derivatives of this compound is highly dependent on their three-dimensional structure and the nature and position of various substituents. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
Impact of Substituent Patterns on Biological Properties
SAR studies on tetrahydrofuran and furan derivatives have revealed several key principles regarding the influence of substituent patterns on their biological activities. orientjchem.orgnih.govnih.govmdpi.com
Stereochemistry: The stereochemistry of substituents on the tetrahydrofuran ring is often a critical determinant of biological activity. Different stereoisomers can exhibit vastly different potencies and selectivities due to the specific spatial arrangement required for optimal interaction with the chiral environment of a protein's binding site. nih.gov For instance, in the development of HIV protease inhibitors, the stereochemical configuration of substituents on the tetrahydrofuran ring significantly impacted the inhibitory activity. mdpi.com
Lipophilicity and Polarity: The introduction of lipophilic or polar substituents can modulate the compound's solubility, membrane permeability, and binding affinity. Electron-withdrawing groups, such as nitro groups, on a furan ring have been shown to enhance antibacterial and anticancer activity. orientjchem.org The balance between lipophilic and hydrophilic properties is crucial for achieving a desirable pharmacokinetic profile.
Nature and Position of Substituents: The type and location of substituents on the tetrahydrofuran or an attached aromatic ring can dramatically alter the biological activity. For example, in a series of tetrahydroisoquinoline-based inhibitors, the nature of the linker between the tetrahydroisoquinoline core and a terminal aromatic ring was found to be important for target binding, with more flexible linkers being less effective. wiley-vch.de
The following table summarizes the observed impact of different substituent patterns on the biological properties of related furan and tetrahydrofuran derivatives based on various studies.
| Compound Class | Substituent/Modification | Impact on Biological Property | Reference |
| Furan Derivatives | Electron-Withdrawing Groups (e.g., Nitro) | Enhanced antibacterial and anticancer activity | orientjchem.org |
| Tetrahydroisoquinoline Derivatives | Flexible Linkers (e.g., -COCH2-) | Less effective for target binding compared to more rigid linkers | wiley-vch.de |
| Furan-Containing Molecules | Fused Furan Rings (e.g., Benzofurans) | Improved receptor binding and lipophilicity | orientjchem.org |
| 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives | Aryl Group Substitution | Influences antimicrobial activity against various strains | ijabbr.com |
| Salicylic Acid Derivatives | Lipophilicity and Stereochemistry | Key parameters for enhancing antifungal action | mdpi.com |
Stereochemical Influence on Biological Activity
The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, plays a pivotal role in its biological activity. ijpsjournal.comnih.govnih.gov For compounds featuring chiral centers, such as derivatives of this compound, the specific spatial orientation is critical for interactions with biological targets like enzymes and receptors, which are themselves chiral. patsnap.com The two mirror-image forms of a chiral molecule, called enantiomers, can exhibit significant differences in their biological and pharmacological properties. nih.govnih.gov One enantiomer may be therapeutically active, while the other could be less active, inactive, or even contribute to undesirable side effects. patsnap.com
The use of single-enantiomer drugs can lead to more selective pharmacological profiles, improved therapeutic outcomes, and simpler pharmacokinetics. nih.gov The tetrahydrofuran (THF) ring is a common structural motif in a vast array of biologically active natural products, including those with antitumor, antimicrobial, and antiprotozoal properties. nih.govresearchgate.net Consequently, the development of stereoselective synthesis methods to construct substituted tetrahydrofurans with precise stereochemistry is a significant focus of medicinal chemistry. nih.govchemistryviews.org
A clear example of stereochemistry's impact is seen in a study on an analog of the natural product FR901464, which has antiproliferative activity. When the tetrahydropyran ring of the original structure was replaced with a tetrahydrofuran ring, the resulting analog was found to be three orders of magnitude less potent. nih.gov This dramatic decrease in activity underscores the significance of the specific ring structure and how it presents the active parts of the molecule to its biological target. nih.gov While direct structure-activity relationship studies for stereoisomers of this compound are not extensively documented in publicly available research, the established principles of medicinal chemistry strongly suggest that its biological effects would be highly dependent on its stereochemical configuration.
Applications in Chemical Ecology and Semiochemistry
Chemical ecology is the study of the role of chemical signals in the interactions between living organisms. Semiochemicals are chemicals that carry information between organisms, mediating behaviors such as mating, defense, and, notably, pollination.
While the primary subject is the 3-substituted isomer, a prominent example of a tetrahydrofuran acetic acid derivative acting as a semiochemical is found in its constitutional isomer, 2-(tetrahydrofuran-2-yl)acetic acid. Research has identified this compound and its derivatives as key long-range pollinator attractants for the sexually deceptive orchid, Cryptostylis ovata. nih.govacs.orguwa.edu.au
Sexually deceptive orchids achieve pollination by luring specific male insects to their flowers through chemical mimicry of the female insect's sex pheromones. nih.govacs.org In the case of C. ovata, the pollinator is the ichneumonid wasp, Lissopimpla excelsa. nih.govuchicago.edu Bioassay-guided studies of the orchid's floral volatiles led to the identification of three key compounds that attract the male wasps. nih.govuwa.edu.au
Crucially, the attraction is stereospecific. The naturally produced compound in the orchid is the (S)-enantiomer of 2-(tetrahydrofuran-2-yl)acetic acid. nih.govuwa.edu.au Field bioassays confirmed that the (S)-enantiomer and its corresponding methyl and ethyl esters were effective attractants for the male wasps. nih.gov
| Compound | Stereochemistry | Role | Attracted Species |
| 2-(Tetrahydrofuran-2-yl)acetic acid | (S)-enantiomer | Pollinator Attractant | Lissopimpla excelsa (male wasp) |
| Methyl 2-(tetrahydrofuran-2-yl)acetate | (S)-enantiomer | Pollinator Attractant | Lissopimpla excelsa (male wasp) |
| Ethyl 2-(tetrahydrofuran-2-yl)acetate | (S)-enantiomer | Pollinator Attractant | Lissopimpla excelsa (male wasp) |
This discovery marked the first identification of semiochemicals in the Cryptostylis genus and the first instance of floral semiochemicals known to attract an ichneumonid wasp. acs.org
Investigation of Immunomodulatory Effects (e.g., Toll-Like Receptor 4 inhibition)
Immunomodulatory compounds are substances that can modify the functioning of the immune system. One key target in the field of immunology and drug discovery is the Toll-like Receptor 4 (TLR4). TLR4 is a receptor of the innate immune system that recognizes specific molecules associated with pathogens, such as lipopolysaccharide (LPS) from Gram-negative bacteria, and triggers an inflammatory response. researchgate.netnih.govmdpi.com
While the activation of TLR4 is crucial for defending against infections, its hyperactivation can lead to excessive inflammation, which is implicated in a variety of diseases, including sepsis, rheumatoid arthritis, and other chronic inflammatory conditions. researchgate.netnih.gov Consequently, the inhibition of TLR4 signaling has emerged as a promising therapeutic strategy for controlling these inflammatory diseases. nih.govfrontiersin.org Numerous small molecules, both natural and synthetic, have been investigated as TLR4 inhibitors. researchgate.netnih.gov
Currently, there is a lack of specific research in peer-reviewed scientific literature investigating the potential immunomodulatory effects of this compound or its derivatives, specifically concerning the inhibition of Toll-Like Receptor 4. The exploration of tetrahydrofuran-containing compounds in this therapeutic area remains a field for potential future investigation.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of molecules. DFT calculations determine the electronic structure of a molecule by solving the Schrödinger equation based on the electron density, rather than the complex many-electron wavefunction. This approach allows for the reliable prediction of optimized geometries, electronic properties, and spectroscopic data. For 2-(Tetrahydrofuran-3-yl)acetic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the molecule's minimum energy conformation. This involves optimizing all bond lengths, bond angles, and dihedral angles to understand its three-dimensional structure.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: These values are representative and based on DFT calculations for similar functional groups, as specific published data for this molecule is not available.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length (Å) | C=O (carbonyl) | 1.21 |
| C-O (carboxyl) | 1.35 | |
| O-H (carboxyl) | 0.97 | |
| C-O (ether) | 1.43 | |
| Bond Angle (°) | O=C-O (carboxyl) | 123.0 |
| C-O-C (ether) | 109.5 | |
| Dihedral Angle (°) | C-C-C=O | ~180.0 |
A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to confirm molecular structures.
Infrared (IR) Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in an IR spectrum. For this compound, key predicted vibrations would include a strong C=O stretching frequency for the carboxylic acid group, a broad O-H stretching band, C-O-C stretching modes from the tetrahydrofuran (B95107) ring, and various C-H stretching and bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is effective for predicting NMR chemical shifts (¹H and ¹³C). The calculations determine the magnetic shielding of each nucleus, which is then converted to a chemical shift value relative to a standard (e.g., tetramethylsilane). Predictions would differentiate the various protons and carbons in the molecule based on their distinct electronic environments.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative) Note: These are hypothetical values based on computational studies of compounds with similar functional groups.
| Spectroscopy | Assignment | Predicted Value |
|---|---|---|
| IR Frequency (cm⁻¹) | O-H stretch (carboxylic acid) | ~3400 (broad) |
| C-H stretch (aliphatic) | 2850-3000 | |
| C=O stretch (carbonyl) | ~1720 | |
| C-O-C stretch (ether) | ~1100 | |
| ¹H NMR Chemical Shift (ppm) | -COOH | 10.0-12.0 |
| -CH₂- (ring) | 3.5-4.0 (adjacent to ether O) | |
| -CH₂- (acetic acid) | ~2.4 | |
| ¹³C NMR Chemical Shift (ppm) | C=O (carbonyl) | ~175 |
| -CH₂- (ring, adjacent to O) | ~70 | |
| -CH₂- (acetic acid) | ~40 |
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy and localization of these orbitals provide insights into the molecule's nucleophilic and electrophilic nature.
HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. For this compound, the HOMO is expected to be localized primarily on the oxygen atoms, specifically the lone pairs of the carbonyl oxygen and the ether oxygen, which are the most electron-rich sites.
LUMO: The LUMO is the lowest energy orbital capable of accepting electrons, reflecting the molecule's electrophilic character. The LUMO for this compound would likely be the π* antibonding orbital of the carbonyl (C=O) group, making the carbonyl carbon the primary site for nucleophilic attack.
HOMO-LUMO Gap: The energy difference (ΔE) between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
Table 3: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative)
| Property | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 | Indicates electron-donating ability (nucleophilicity). Localized on oxygen atoms. |
| LUMO Energy | +1.5 | Indicates electron-accepting ability (electrophilicity). Localized on the C=O group. |
| HOMO-LUMO Gap (ΔE) | 8.0 | Suggests high chemical stability. |
A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution on the electron density surface of a molecule. pearson.com It is invaluable for identifying reactive sites for electrophilic and nucleophilic interactions. chemrxiv.org
On an MESP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MESP would show:
Negative Potential (Red): Concentrated around the carbonyl oxygen and, to a lesser extent, the ether oxygen, due to the high density of their lone-pair electrons. These are the primary sites for interaction with electrophiles or for hydrogen bonding.
Positive Potential (Blue): The most positive region would be located on the acidic hydrogen of the carboxyl group, confirming its high propensity to be donated as a proton.
Neutral Potential (Green): The aliphatic carbon and hydrogen atoms of the tetrahydrofuran ring and the acetic acid chain would exhibit a relatively neutral potential.
Analysis of Non-Covalent Interactions in Solid-State Structures
In the solid state, the crystal packing of molecules is governed by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. Carboxylic acids are well-known to form strong intermolecular hydrogen bonds, often resulting in the formation of centrosymmetric dimers where the carboxyl groups of two molecules interact. nih.gov Advanced computational techniques can be used to analyze and quantify these crucial interactions.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology to define atoms, bonds, and their properties. google.comoup.com A key feature of QTAIM is the identification of Bond Critical Points (BCPs), which are points of minimum electron density between two interacting atoms. researchgate.net The properties of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP characterize the nature of the interaction.
For a hypothetical hydrogen-bonded dimer of this compound, QTAIM analysis would be used to characterize the O-H···O interactions between the carboxylic acid groups. The analysis would reveal:
Low ρ and positive ∇²ρ: These values at the BCP are characteristic of closed-shell interactions, which include hydrogen bonds and van der Waals forces. researchgate.net
Negative Total Energy Density (H(r)): A negative value for H(r) at the BCP indicates a degree of covalent character in the hydrogen bond, suggesting a relatively strong interaction.
Table 4: Predicted QTAIM Topological Parameters for the O-H···O Hydrogen Bond BCP (Illustrative)
| Topological Parameter | Symbol | Predicted Value (a.u.) | Interpretation |
|---|---|---|---|
| Electron Density | ρ(r) | ~0.035 | Indicates a strong hydrogen bond. |
| Laplacian of Electron Density | ∇²ρ(r) | ~+0.090 | Positive value confirms a closed-shell interaction. |
| Total Energy Density | H(r) | ~-0.002 | Slightly negative value suggests partial covalent character. |
Non-Covalent Interaction (NCI) analysis, based on the Reduced Density Gradient (RDG), is a computational method used to visualize and identify non-covalent interactions in real space. researchgate.netnih.gov It generates 3D isosurfaces where the color indicates the type and strength of the interaction:
Blue: Strong, attractive interactions, such as hydrogen bonds.
Green: Weak, delocalized interactions, such as van der Waals forces.
Red: Strong, repulsive interactions, such as steric clashes.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. utm.my It provides a quantitative description of the interactions between filled donor orbitals and empty acceptor orbitals, which are expressed in terms of second-order perturbation interaction energy, E(2). utm.my Higher E(2) values indicate stronger interactions and greater stabilization of the molecule. researchgate.net
For this compound, a similar analysis would be expected to reveal intramolecular hydrogen bonding between the carboxylic acid group and the ether oxygen, as well as other hyperconjugative interactions that define its conformational preferences and reactivity.
Table 1: Illustrative NBO Analysis Data for Tetrahydrofuran (THF)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kJ/mol) |
|---|---|---|
| π O(2) | π* C(1) – H(6) | 28.3 |
| π O(2) | π* C(3) – H(8) | 28.3 |
Data is illustrative and based on a study of Tetrahydrofuran. utm.my
Hirshfeld Surface Analysis and Interaction Energy Calculations
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and various properties can be mapped onto this surface to highlight different types of intermolecular contacts. A key property is the normalized contact distance (d_norm), which uses red, white, and blue colors to represent contacts shorter than, equal to, and longer than the van der Waals radii, respectively. Bright red spots on the d_norm surface are indicative of strong interactions, such as hydrogen bonds.
Complementary to Hirshfeld analysis, interaction energy calculations quantify the strength of these intermolecular forces. The total interaction energy (E_tot) is typically decomposed into electrostatic (E_ele), polarization (E_pol), dispersion (E_dis), and exchange-repulsion (E_rep) components. For a hydrogen bond in a crystal, these calculations can provide a precise measure of its strength. For instance, in one study, the N—H⋯O hydrogen-bond energy was calculated to be -57.5 kJ/mol.
For this compound, this analysis would be invaluable in understanding its solid-state structure, predicting its polymorphism, and explaining its physical properties like melting point and solubility.
Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 55.2 |
| H···C/C···H | 22.6 |
| H···O/O···H | 20.5 |
Data is for an illustrative compound, 3-[2-(morpholin-4-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione.
Molecular Docking and Dynamic Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to a biological target. geno-chem.com The output of a docking study is typically a binding score, which estimates the binding free energy, and a predicted binding pose. acs.org
Following docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. geno-chem.comresearchgate.net MD simulations model the movement of atoms and molecules, providing insights into the flexibility of the complex and the persistence of key interactions, such as hydrogen bonds. Parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to evaluate the stability of the complex.
While specific targets for this compound are not defined in the provided literature, a derivative, ((R)-2-(3-3-carbamoyl-5-methylphenylsulfonamido) tetrahydrofuran-3-yl)acetic acid, has been investigated in the context of drug design, suggesting the therapeutic potential of this scaffold. glpbio.com In a typical study, a series of compounds would be docked into the active site of a target protein, and their binding scores and interactions with key amino acid residues would be analyzed to identify promising candidates. acs.org
Prediction of Binding Affinity with Biological Targets
The prediction of binding affinity is a crucial aspect of drug discovery, as it quantifies the strength of the interaction between a drug candidate and its biological target. chiralen.com Binding affinity is often expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). chiralen.com Lower values of these constants indicate a higher binding affinity. chiralen.com
Computational methods for predicting binding affinity range from scoring functions used in molecular docking to more rigorous but computationally expensive methods like free energy perturbation (FEP) and thermodynamic integration (TI). guidechem.com Docking scores provide a rapid estimation of binding affinity. For example, in a study of potential EGFR inhibitors, docking scores for a series of thieno[2,3-d]pyrimidine derivatives ranged from -18.00 to -26.11 kcal/mol, which were then correlated with their experimentally determined inhibitory activities. acs.org
Deep learning and other machine learning models are also increasingly being used to predict binding affinity based on the 1D or 2D representations of drugs and protein sequences, offering an alternative to structure-based methods. guidechem.com
Table 3: Illustrative Docking Scores for Potential EGFR Inhibitors
| Compound | Binding Score (kcal/mol) against EGFRWT | Binding Score (kcal/mol) against EGFRT790M |
|---|---|---|
| Erlotinib (reference) | -23.94 | -22.37 |
| Compound 5b | -26.11 | -25.12 |
Data is for illustrative compounds from a study on EGFR inhibitors. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed by correlating molecular descriptors (physicochemical, electronic, or steric properties) with the observed biological activity.
Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery. nih.gov QSAR models can range from simple linear equations (1D or 2D QSAR) to more complex 3D-QSAR models that consider the three-dimensional structure of the molecules and their interaction fields. nih.gov
For a series of compounds containing the this compound scaffold, a QSAR study would involve synthesizing and testing a library of derivatives with varying substituents. Molecular descriptors for these derivatives would then be calculated and used to build a model that relates these descriptors to an activity metric, such as IC50. For example, a QSAR study on a series of antimicrobial compounds found a linear correlation between the logarithm of the minimum inhibitory concentration (log MIC) and descriptors like molar refractivity (MR) and lipophilicity (L). Such a model for derivatives of this compound could guide the design of more potent analogs. glpbio.com
Conclusion and Future Research Directions
Current Gaps in Research on 2-(Tetrahydrofuran-3-yl)acetic acid
Current research on this compound is predominantly centered on its application as a building block in the synthesis of novel pharmaceutical candidates. The inherent structure, featuring a stable tetrahydrofuran (B95107) (THF) ring and a reactive carboxylic acid side chain, makes it a valuable precursor. However, several knowledge gaps remain:
Limited Pharmacological Profile: While used to create potentially bioactive molecules, the intrinsic biological activity of this compound itself is not well-documented. A thorough investigation into its own pharmacological and toxicological properties is lacking.
Physicochemical Characterization: Comprehensive data on its behavior in various solvent systems, its thermal stability, and its interactions with other molecules are not extensively reported. This information is crucial for optimizing reaction conditions and expanding its applications.
Exploration Beyond Pharmaceuticals: Its potential in fields such as material science, agrochemicals, and catalysis remains largely unexplored. Research has not yet systematically investigated how the unique properties of this compound could be leveraged in these areas.
Stereoisomer-Specific Studies: The compound exists as (R) and (S) enantiomers. While syntheses for specific enantiomers exist, a detailed comparative study of their distinct biological activities and applications is an area ripe for investigation. chemicalbook.comglpbio.com
Emerging Synthetic Methodologies for Enhanced Accessibility
The development of efficient and scalable synthetic routes is paramount to unlocking the full potential of this compound. Research is ongoing to move beyond traditional methods toward more advanced and sustainable strategies.
Key approaches include:
Cyclization Strategies: The formation of the tetrahydrofuran ring via the intramolecular cyclization of acyclic precursors, often catalyzed by acid, is a fundamental method. Modern variations, including microwave-assisted synthesis, are being explored to significantly decrease reaction times and enhance yields.
Catalytic Hydrogenation: A primary and efficient route involves the catalytic hydrogenation of furan (B31954) precursors, such as 2-(furan-3-yl)acetic acid. The choice of catalyst is critical for high conversion and selectivity. Noble metal catalysts have demonstrated high efficacy in this transformation. Asymmetric hydrogenation techniques are also being employed to produce enantiomerically pure forms of the compound.
Novel C-C and C-O Bond Forming Reactions: Recent advancements in catalysis offer new pathways. For instance, a redox-relay Heck reaction using readily available starting materials like cis-butene-1,4-diol has been shown to produce substituted tetrahydrofurans. organic-chemistry.org Additionally, enantioselective C(sp³)-H functionalization of simple oxacycles through dual photo-HAT/nickel catalysis presents a cutting-edge method for creating chiral tetrahydrofuran derivatives. organic-chemistry.org
Table 1: Comparison of Emerging Synthetic Methodologies
| Methodology | Precursors | Catalyst/Reagents | Key Advantages |
|---|---|---|---|
| Catalytic Hydrogenation | Furan derivatives (e.g., 2-(furan-3-yl)acetic acid) | Noble metal catalysts (e.g., Rh/Al₂O₃, Ru/C, Pd(OH)₂/C) | High conversion and selectivity; potential for asymmetric synthesis. |
| Microwave-Assisted Cyclization | Acyclic precursors with hydroxyl and acid functionalities | Acid catalysts | Reduced reaction times and improved yields compared to conventional heating. |
| Redox-Relay Heck Reaction | cis-Butene-1,4-diol | Palladium catalyst | Utilizes simple, readily available starting materials. organic-chemistry.org |
| C(sp³)-H Functionalization | Simple oxacycles | Photo-HAT/Nickel dual catalysis | Enables rapid construction of enantiomerically enriched products from abundant feedstocks. organic-chemistry.org |
Untapped Potentials in Medicinal Chemistry and Bioactive Compound Design
The true potential of this compound in medicinal chemistry extends far beyond its current use as a simple linker or scaffold component. Its structural features offer significant opportunities for rational drug design.
Pharmacophore Development: The tetrahydrofuran ring can act as a bioisostere for other cyclic systems and can participate in crucial hydrogen bonding interactions with biological targets like enzymes. The carboxylic acid moiety provides a handle for salt formation to improve solubility or for covalent modification.
Fragment-Based Drug Discovery (FBDD): As a relatively small molecule, it represents an ideal starting point in FBDD campaigns. Screening it against a wide range of biological targets could identify novel hit compounds that can be elaborated into potent drug candidates.
Antimicrobial and Anticancer Agents: Studies on related structures have indicated that modifications to the tetrahydrofuran ring can lead to compounds with enhanced antimicrobial and anticancer properties. This suggests that a systematic derivatization of this compound could yield novel therapeutic agents in these areas.
Inspiration from Analogous Scaffolds: The successful synthesis of bioactive compounds featuring similar structures, such as 2,3-dihydrobenzofuran-3-ylacetic acids, highlights the therapeutic promise of this molecular framework. researchgate.net Applying similar synthetic strategies, like enantioselective CO₂ fixation, could lead to a new class of potent and selective bioactive molecules. researchgate.net
Advancements in Catalytic Applications and Material Science
While direct catalytic applications of the compound itself are not yet established, its structure suggests several promising avenues for future research in catalysis and material science.
Precursor for "Green" Solvents: Related compounds, notably 2-Methyltetrahydrofuran (2-MeTHF), are recognized as sustainable, bio-based solvents that can replace less environmentally friendly options like THF in various chemical processes. mdpi.comresearchgate.net This raises the possibility of developing novel solvents derived from this compound with unique properties.
Monomers for Novel Polymers: The carboxylic acid group is a versatile functional handle that can be readily converted into esters, amides, and acyl halides. This functionality allows the molecule to be used as a monomer for the synthesis of new polyesters and polyamides. The incorporation of the THF ring into the polymer backbone could impart unique properties such as altered solubility, thermal stability, and biodegradability.
Ligand Design for Catalysis: The oxygen atom in the THF ring and the carboxylic acid group can both act as coordinating sites for metal ions. This suggests that the compound or its derivatives could be developed as novel ligands for asymmetric catalysis, potentially enabling new types of chemical transformations.
Integration of Advanced Computational and Experimental Approaches
The synergy between computational modeling and experimental work is crucial for accelerating the exploration of this compound's potential.
Spectral Analysis and Structure Validation: Computational methods, particularly Density Functional Theory (DFT), can be used to calculate and predict spectroscopic data (e.g., NMR, IR). Comparing this theoretical data with experimental results allows for a more robust validation of molecular structures and conformations.
Reaction Mechanism Elucidation: For complex synthetic pathways, computational modeling can provide invaluable insights into reaction mechanisms, transition states, and intermediates. researchgate.net This understanding is key to optimizing reaction conditions, improving yields, and controlling stereoselectivity.
Virtual Screening and Drug Design: In medicinal chemistry, computational tools can be used to perform virtual screening of this compound derivatives against protein targets. Molecular docking and dynamics simulations can predict binding affinities and modes, guiding the design and synthesis of more potent and selective bioactive compounds.
Predicting Material Properties: Before undertaking extensive and resource-intensive polymer synthesis, computational simulations can predict the properties of new materials derived from this compound. This predictive power allows researchers to focus experimental efforts on the most promising candidates for specific applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(Tetrahydrofuran-3-yl)acetic acid in a laboratory setting?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation of furan derivatives or ring-opening reactions of tetrahydrofuran precursors. For example, analogous compounds like tetrahydro-2-furancarboxylic acid (THFCA) are synthesized via oxidation of tetrahydrofurfuryl alcohol using strong oxidizing agents (e.g., KMnO₄ or CrO₃) under controlled acidic conditions . Optimization includes adjusting reaction temperature (60–80°C), solvent polarity (aqueous/organic biphasic systems), and catalyst loading (5–10 mol%). Purification via recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 columns, 0.1% TFA in mobile phase) is recommended to achieve >95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–220 nm) and a trifluoroacetic acid (TFA)-modified mobile phase to assess purity .
- Spectroscopy :
- ¹H/¹³C NMR : Identify key signals (e.g., tetrahydrofuran ring protons at δ 1.5–2.5 ppm and carboxylic acid protons at δ 10–12 ppm) .
- IR : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- Melting Point : Compare observed values (e.g., 110–115°C) with literature data for analogs like THFCA .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation of this compound?
- Methodological Answer :
- Multi-Technique Validation : Cross-reference NMR (COSY, HSQC) to assign stereochemistry and resolve overlapping signals. For example, coupling constants (J values) in ¹H NMR can distinguish axial/equatorial proton orientations in the tetrahydrofuran ring .
- Isotopic Labeling : Use deuterated solvents (D₂O, CDCl₃) to suppress interfering peaks in NMR.
- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian software) to validate assignments .
Q. How can reaction conditions be optimized to prevent degradation of the tetrahydrofuran ring during functionalization of this compound?
- Methodological Answer :
- pH Control : Maintain mildly acidic conditions (pH 4–6) to stabilize the ring while avoiding strong acids (e.g., H₂SO₄) that may induce ring-opening .
- Temperature Moderation : Limit reaction temperatures to <100°C; higher temperatures promote ring cleavage.
- Protecting Groups : Use tert-butyl or benzyl esters to protect the carboxylic acid group during derivatization, reducing side reactions .
Q. What analytical approaches are suitable for quantifying trace impurities in this compound batches?
- Methodological Answer :
- LC-MS/MS : Employ electrospray ionization (ESI) in negative ion mode to detect impurities (e.g., residual THF or acetic acid byproducts) with a detection limit of 0.1 ppm .
- Karl Fischer Titration : Quantify water content (<0.5% w/w) to prevent hydrolysis of the tetrahydrofuran ring during storage .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Critical Parameter Analysis : Compare catalyst type (homogeneous vs. heterogeneous), solvent systems (polar aprotic vs. protic), and reaction time across studies. For example, yields drop significantly if NaHCO₃ is omitted during workup due to acid-catalyzed side reactions .
- Reproducibility Protocols : Adhere to USP guidelines for reagent quality (e.g., USP 30 standards for THFCA synthesis) to minimize batch-to-batch variability .
Stability and Storage
Q. What conditions ensure long-term stability of this compound in research settings?
- Methodological Answer :
- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation.
- Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation .
Table: Key Spectroscopic Parameters for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
